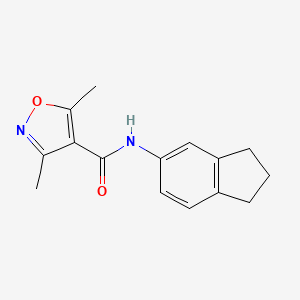
N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide
概要
説明
N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indane moiety fused with an isoxazole ring, which contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves a multi-step process:
Formation of the Indane Moiety: The starting material, 2,3-dihydro-1H-indene, is synthesized through the hydrogenation of indene. This step requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This can be achieved by reacting 3,5-dimethyl-4-isoxazolecarboxylic acid with an appropriate amine derivative under dehydrating conditions, often using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Coupling Reaction: The final step is the coupling of the indane moiety with the isoxazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo oxidation reactions, particularly at the indane moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the isoxazole ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl groups on the isoxazole ring. Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, preliminary studies might explore its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile candidate for modifying pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its effects is not fully understood. its structure suggests it could interact with enzymes or receptors involved in various biochemical pathways. The indane moiety might facilitate binding to hydrophobic pockets, while the isoxazole ring could participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indane moiety but differs in the functional group attached to it.
3,5-dimethyl-4-isoxazolecarboxylic acid: This compound contains the isoxazole ring but lacks the indane moiety.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to the combination of the indane and isoxazole structures
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and contribute to advancements in science and industry.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-14(10(2)19-17-9)15(18)16-13-7-6-11-4-3-5-12(11)8-13/h6-8H,3-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCROQIMPRSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B3597702.png)
![(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3597711.png)
![3-Chloro-4-fluoro-N-(furan-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3597719.png)
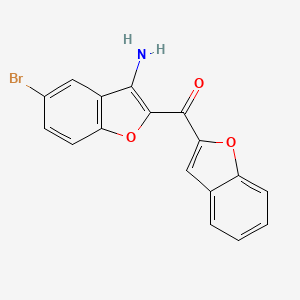

![1-PYRROLIDINYL[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B3597742.png)
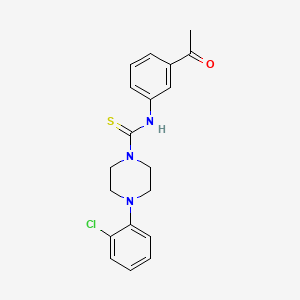
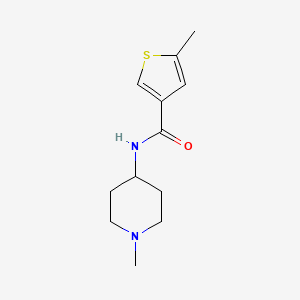




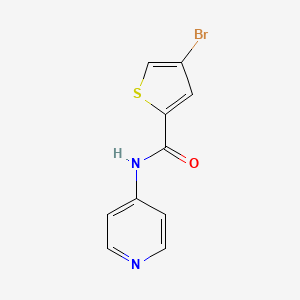
![N-[4-(benzylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3597816.png)
